molecular formula C22H22ClN3O3 B11364244 N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B11364244
M. Wt: 411.9 g/mol
InChI Key: HNDBAFBRAQDBQN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide: is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a pyridazinone moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the butanamide linkage through amidation reactions, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: Its unique structure may be useful in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving pyridazinone derivatives.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]propanamide
  • N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]pentanamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide stands out due to its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with enhanced activity or selectivity.

Properties

Molecular Formula

C22H22ClN3O3

Molecular Weight

411.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide

InChI

InChI=1S/C22H22ClN3O3/c1-4-19(22(28)24-16-9-11-20(29-3)17(23)13-16)26-21(27)12-10-18(25-26)15-7-5-14(2)6-8-15/h5-13,19H,4H2,1-3H3,(H,24,28)

InChI Key

HNDBAFBRAQDBQN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)OC)Cl)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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